
7-Chlor-1,2,3,4-tetrahydroisochinolin-hydrochlorid
Übersicht
Beschreibung
7-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride is an organic compound with the CAS Number: 73075-45-3 . It is an important organic intermediate that can be used in agrochemical, pharmaceutical, and dyestuff fields .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroisoquinoline analogs, such as 7-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride, has been a topic of interest in the scientific community . The reaction was first described by Pictet and Spengler in the year 1911, wherein phenylethylamine and dimethoxymethane in the presence of aq. HCl at 100 °C to afford THIQ .Molecular Structure Analysis
The molecular formula of 7-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride is C9H11Cl2N . The InChI Key is OGIAIXMUSSACDB-UHFFFAOYSA-N .Chemical Reactions Analysis
The 1,2,3,4-tetrahydroisoquinolines (THIQ) form an important class of isoquinoline alkaloids . THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .Physical and Chemical Properties Analysis
7-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a solid substance . It should be stored in cool conditions, in a tightly closed container, in a dry and well-ventilated place .Wissenschaftliche Forschungsanwendungen
Anwendungen in der Agrochemie
7-Chlor-1,2,3,4-tetrahydroisochinolin-hydrochlorid kann als Zwischenprodukt bei der Synthese von Agrochemikalien verwendet werden . Dazu gehören Pestizide, Herbizide und Düngemittel. Die spezifischen Agrochemikalien, die mit dieser Verbindung synthetisiert werden könnten, hängen von den anderen Reaktanten ab, die im Syntheseprozess verwendet werden.
Pharmazeutische Anwendungen
Diese Verbindung kann auch in der pharmazeutischen Industrie eingesetzt werden . Sie könnte als Baustein bei der Synthese verschiedener Medikamente dienen. Die spezifischen Medikamente, die synthetisiert werden könnten, hängen von den anderen Reaktanten ab, die im Syntheseprozess verwendet werden.
Anwendungen in der Farbenindustrie
This compound kann im Bereich der Farbstoffe eingesetzt werden . Es könnte zur Synthese von Farbstoffen mit spezifischen Eigenschaften verwendet werden. Die spezifischen Farbstoffe, die synthetisiert werden könnten, hängen von den anderen Reaktanten ab, die im Syntheseprozess verwendet werden.
Biologische Aktivitäten
1,2,3,4-Tetrahydroisochinoline (THIQ), die Klasse von Verbindungen, zu der this compound gehört, haben sich als vielversprechend für verschiedene biologische Aktivitäten gegen verschiedene infektiöse Krankheitserreger und neurodegenerative Erkrankungen erwiesen . Dies deutet darauf hin, dass this compound möglicherweise bei der Entwicklung von Behandlungen für diese Erkrankungen eingesetzt werden könnte.
Forschungsanwendung
Als organisches Zwischenprodukt wird this compound häufig in Forschungsumgebungen verwendet . Forscher können es zur Synthese anderer Verbindungen, zur Untersuchung seiner Eigenschaften oder zur Erforschung seiner potenziellen Anwendungen verwenden.
Synthetische Strategien
Die Verbindung kann zur Entwicklung synthetischer Strategien für den Aufbau des Kern-Gerüsts von 1,2,3,4-Tetrahydroisochinolinen verwendet werden . Dies kann besonders nützlich in der pharmazeutischen Chemie sein, wo diese Gerüste häufig verwendet werden.
Wirkmechanismus
Target of Action
It’s known that tetrahydroisoquinolines (thiqs), a class of compounds to which this molecule belongs, have diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
A related compound, 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline, is known to be a potent reversible inhibitor of phenylethanolamine n-methyltransferase . This suggests that 7-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride might interact with similar targets, leading to changes in cellular processes.
Biochemical Pathways
Given the broad range of biological activities associated with thiqs , it’s likely that this compound interacts with multiple pathways, leading to downstream effects that contribute to its overall biological activity.
Result of Action
Based on the known activities of thiqs , it’s likely that this compound exerts a range of effects at the molecular and cellular levels.
Action Environment
The action, efficacy, and stability of 7-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride can be influenced by various environmental factors. For instance, storage conditions can impact its stability. It’s recommended to store this compound in a cool, dry, and well-ventilated place, away from oxidizing agents .
Safety and Hazards
This compound is associated with certain hazards. It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
Biochemische Analyse
Biochemical Properties
7-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride plays a crucial role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are essential for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the binding of 7-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride to the active site of the enzyme, thereby modulating its activity.
Cellular Effects
The effects of 7-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, this compound has been shown to modulate neurotransmitter release and uptake, thereby impacting synaptic transmission . Additionally, it can alter the expression of genes involved in cell cycle regulation and apoptosis.
Molecular Mechanism
At the molecular level, 7-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit monoamine oxidase, an enzyme responsible for the breakdown of neurotransmitters such as dopamine and serotonin . This inhibition results in increased levels of these neurotransmitters, thereby affecting mood and behavior. Additionally, 7-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 7-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to induce oxidative stress and alter cellular homeostasis.
Dosage Effects in Animal Models
The effects of 7-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride vary with different dosages in animal models. At low doses, it has been observed to have neuroprotective effects, while at higher doses, it can induce neurotoxicity . Threshold effects have been noted, where a specific dosage range elicits a beneficial response, but exceeding this range leads to adverse effects. High doses of 7-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride can result in toxic effects such as liver damage and impaired cognitive function.
Metabolic Pathways
7-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 and monoamine oxidase, influencing the metabolism of various substrates . These interactions can affect metabolic flux and alter metabolite levels, leading to changes in cellular function and homeostasis.
Transport and Distribution
The transport and distribution of 7-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by organic cation transporters, which facilitate its uptake into cells . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation.
Subcellular Localization
The subcellular localization of 7-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride is crucial for its activity and function. It is often found in the cytoplasm and can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interaction with specific biomolecules and its overall biochemical effects.
Eigenschaften
IUPAC Name |
7-chloro-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN.ClH/c10-9-2-1-7-3-4-11-6-8(7)5-9;/h1-2,5,11H,3-4,6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGIAIXMUSSACDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CC(=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20503765 | |
| Record name | 7-Chloro-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20503765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73075-45-3 | |
| Record name | 7-Chloro-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20503765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


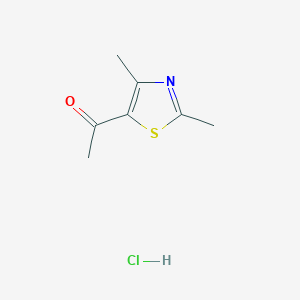





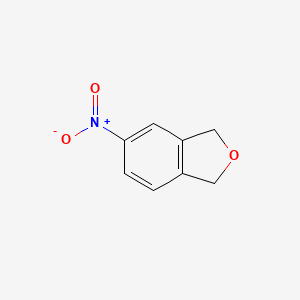


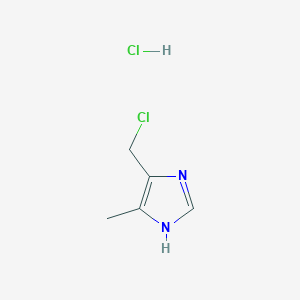
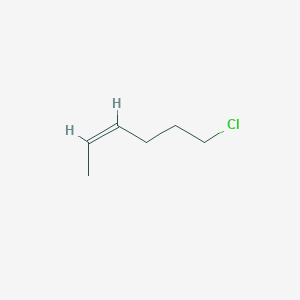
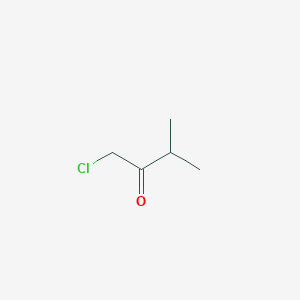

![5-(2-chloroethylidene)-10,11-dihydro-5H-dibenzo[a,d]cycloheptene](/img/structure/B1367090.png)
